5-Iodo-2-methylpyridine-4-carboxamide

Description

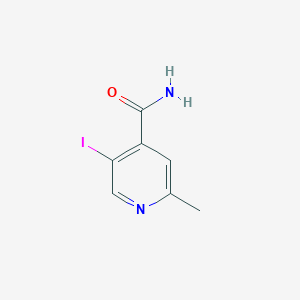

5-Iodo-2-methylpyridine-4-carboxamide is a pyridine derivative characterized by a methyl group at the 2-position, an iodine atom at the 5-position, and a carboxamide functional group at the 4-position. The carboxamide group contributes to hydrogen-bonding interactions, making it relevant in medicinal chemistry for targeting enzymes or receptors.

Properties

CAS No. |

88482-19-3 |

|---|---|

Molecular Formula |

C7H7IN2O |

Molecular Weight |

262.05 g/mol |

IUPAC Name |

5-iodo-2-methylpyridine-4-carboxamide |

InChI |

InChI=1S/C7H7IN2O/c1-4-2-5(7(9)11)6(8)3-10-4/h2-3H,1H3,(H2,9,11) |

InChI Key |

ALYPYJXVYPLDDD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=N1)I)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-methylpyridine-4-carboxamide typically involves the iodination of 2-methylpyridine-4-carboxamide. One common method is the Sandmeyer reaction, where the amino group of 2-methylpyridine-4-carboxamide is diazotized and then replaced with an iodine atom using potassium iodide and copper(I) iodide as catalysts .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-methylpyridine-4-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Common reagents include sodium azide, thiourea, and various amines.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Scientific Research Applications

5-Iodo-2-methylpyridine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Iodo-2-methylpyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and carboxamide group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects . The compound can inhibit or activate specific pathways, depending on the context of its use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 5-Iodo-2-methylpyridine-4-carboxamide with structurally related pyridine derivatives:

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| This compound | 2-methyl, 5-iodo, 4-carboxamide | C₈H₈IN₂O | 262.06* | Halogenated carboxamide; potential for kinase inhibition or metal catalysis |

| 3-Iodo-4-methoxypyridine | 3-iodo, 4-methoxy | C₆H₆INO | 234.03* | Electron-rich methoxy group; used in Suzuki-Miyaura coupling reactions |

| MSC-5350 (4-pyridinecarboxamide) | 5-ethynyl, 4-methoxy, dimethylcarboxamide, chloro-quinolinyl sulfonamide | C₂₇H₂₃ClN₄O₅S | ~550.52* | Complex substituents; likely designed for high-affinity protein binding |

| (E)-N-(5-fluoro-3-iodopyridin-2-yl)pivalamide | 5-fluoro, 3-iodo, pivalamide | C₁₁H₁₃FIN₃O₂ | 365.14* | Fluorine-iodine synergy; enhanced metabolic stability |

Key Observations:

Substituent Position and Reactivity: The 5-iodo position in the target compound contrasts with 3-iodo in 3-Iodo-4-methoxypyridine . The carboxamide group at the 4-position distinguishes it from 3-Iodo-4-methoxypyridine’s methoxy group, offering hydrogen-bonding capabilities critical for drug-receptor interactions .

Functional Group Complexity: MSC-5350 incorporates a bulky sulfonamide-quinolinyl moiety, suggesting applications in targeted therapies, whereas the target compound’s simpler structure may favor synthetic versatility .

Halogen Synergy: Compounds like (E)-N-(5-fluoro-3-iodopyridin-2-yl)pivalamide combine iodine with fluorine, which can enhance lipophilicity and stability compared to mono-halogenated analogs .

Biological Activity

5-Iodo-2-methylpyridine-4-carboxamide is a compound of significant interest in the fields of chemistry, biology, and medicine due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| CAS Number | 88482-19-3 |

| Molecular Formula | C7H7IN2O |

| Molecular Weight | 262.05 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC1=CC(=C(C=N1)I)C(=O)N |

Synthesis Methods

The synthesis of this compound typically involves the iodination of 2-methylpyridine-4-carboxamide. A common method is the Sandmeyer reaction, where the amino group is diazotized and replaced with iodine using potassium iodide and copper(I) iodide as catalysts. Industrial production methods optimize these reactions for higher yields and purity, often employing continuous flow reactors.

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The iodine atom and carboxamide group are crucial for binding to these targets, which modulates their activity and leads to various biological effects. This compound has been explored for its potential anti-inflammatory and anticancer properties .

Case Studies and Research Findings

- Anti-inflammatory Activity : Studies have demonstrated that derivatives of pyridine compounds can inhibit enzymes involved in inflammatory pathways. For instance, related compounds have shown significant inhibition of microsomal prostaglandin E synthase-1 (mPGES-1), which plays a role in prostaglandin biosynthesis linked to inflammation and cancer .

- Anticancer Potential : Research indicates that compounds similar to this compound exhibit anticancer activity by targeting specific pathways involved in tumor growth. For example, dual inhibitors targeting mPGES-1 have been shown to reduce cancer cell viability in vitro models .

- Antimicrobial Properties : Although not extensively studied for direct antimicrobial activity, the structural characteristics suggest potential efficacy against various pathogens. Compounds with similar structures have demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria, indicating a promising avenue for further exploration .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 2-Iodo-4-methylpyridine | Lacks carboxamide group | Different reactivity |

| 5-Bromo-2-methylpyridine-4-carboxamide | Bromine instead of iodine | Variations in chemical properties |

| 2-Methylpyridine-4-carboxamide | No halogen atom | Less reactive |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.